molecular formula C20H18N4O2 B13361939 1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole

1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole

Cat. No.: B13361939
M. Wt: 346.4 g/mol
InChI Key: UWAVXOVVDCHOLZ-UHFFFAOYSA-N
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Description

1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the imidazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both imidazole and triazole rings, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with hydrazine derivatives, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the imidazole or triazole rings .

Scientific Research Applications

1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole is unique due to its specific combination of imidazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-(1-acetyl-2,5-diphenyl-2H-imidazo[1,2-b][1,2,4]triazol-3-yl)ethanone

InChI

InChI=1S/C20H18N4O2/c1-14(25)23-19(17-11-7-4-8-12-17)24(15(2)26)22-13-18(21-20(22)23)16-9-5-3-6-10-16/h3-13,19H,1-2H3

InChI Key

UWAVXOVVDCHOLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(N(N2C1=NC(=C2)C3=CC=CC=C3)C(=O)C)C4=CC=CC=C4

Origin of Product

United States

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